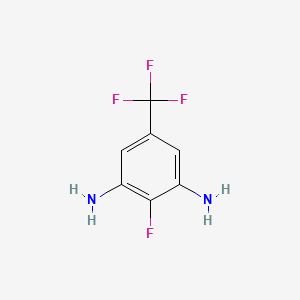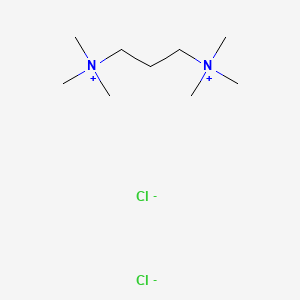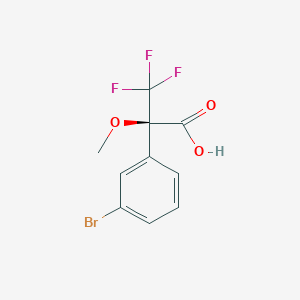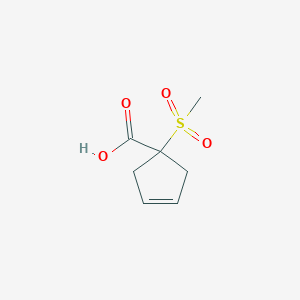
1-Methanesulfonylcyclopent-3-ene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methanesulfonylcyclopent-3-ene-1-carboxylic acid is a chemical compound with the molecular formula C₇H₁₀O₄S It is characterized by the presence of a methanesulfonyl group attached to a cyclopentene ring, which is further connected to a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methanesulfonylcyclopent-3-ene-1-carboxylic acid typically involves the following steps:
Formation of the Cyclopentene Ring: The initial step involves the formation of the cyclopentene ring through cyclization reactions.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonation reactions using methanesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced catalytic systems and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions: 1-Methanesulfonylcyclopent-3-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Methyl-substituted cyclopentene carboxylic acids.
Substitution: Various substituted cyclopentene carboxylic acids depending on the nucleophile used.
Scientific Research Applications
1-Methanesulfonylcyclopent-3-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methanesulfonylcyclopent-3-ene-1-carboxylic acid involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on enzymes or receptors. This interaction can modulate the activity of these biological molecules, leading to various physiological effects.
Comparison with Similar Compounds
1-Methanesulfonylcyclopentane-1-carboxylic acid: Lacks the double bond in the cyclopentene ring.
1-Methanesulfonylcyclohex-3-ene-1-carboxylic acid: Contains a six-membered ring instead of a five-membered ring.
Uniqueness: 1-Methanesulfonylcyclopent-3-ene-1-carboxylic acid is unique due to the presence of both a methanesulfonyl group and a carboxylic acid group on a cyclopentene ring
Properties
Molecular Formula |
C7H10O4S |
|---|---|
Molecular Weight |
190.22 g/mol |
IUPAC Name |
1-methylsulfonylcyclopent-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C7H10O4S/c1-12(10,11)7(6(8)9)4-2-3-5-7/h2-3H,4-5H2,1H3,(H,8,9) |
InChI Key |
YRVDGIYDIWQFPN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1(CC=CC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


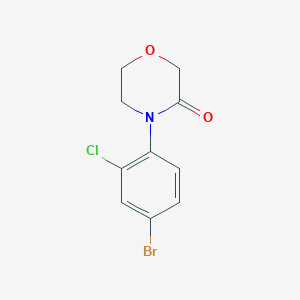
![6-Methyl-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine](/img/structure/B13321358.png)
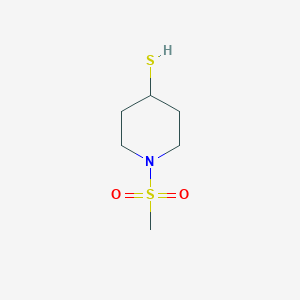
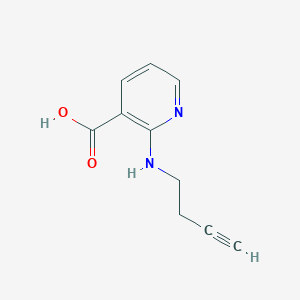
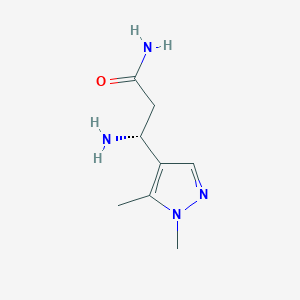
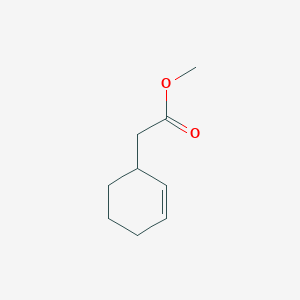
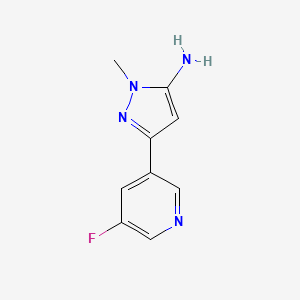
![1-Ethynyl-2-azabicyclo[2.1.1]hexane](/img/structure/B13321394.png)
